molecular formula C10H13N3 B1429794 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1159882-43-5

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B1429794
CAS No.: 1159882-43-5
M. Wt: 175.23 g/mol
InChI Key: WFMOPNXLWDNLJU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic heterocyclic compound characterized by a pyrido[3,4-d]pyrimidine core fused with a tetrahydropyridine ring and substituted with a cyclopropyl group at the 2-position. This scaffold is notable for its versatility in drug discovery, particularly in kinase inhibition (e.g., ERK2, ATR, Axl) due to its ability to mimic purine motifs in ATP-binding pockets . The cyclopropyl substituent enhances metabolic stability and selectivity, as evidenced by its use in avoiding off-target toxicity in selective Axl inhibitors . Its synthetic accessibility and adaptability for structural modifications make it a valuable template in medicinal chemistry.

Properties

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-7(1)10-12-5-8-3-4-11-6-9(8)13-10/h5,7,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMOPNXLWDNLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C3CCNCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204746
Record name 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159882-43-5
Record name 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159882-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is as an inhibitor of key kinases such as mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase). These kinases play crucial roles in various cellular processes including:

  • Cell Growth : The inhibition of mTOR and PI3K pathways can lead to decreased cell proliferation.
  • Cell Survival : By modulating these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells.

Cancer Research

Due to its ability to inhibit mTOR and PI3K, this compound is being explored for its potential in cancer treatment. Research indicates that targeting these pathways can be effective in treating various types of cancers where these kinases are often dysregulated.

Biochemical Pathway Modulation

The compound influences several important biochemical pathways:

  • PI3K/AKT/mTOR Pathway : This pathway is critical for regulating cell survival and metabolism. Inhibition by this compound can lead to significant changes in cellular function and gene expression.

Drug Development

Research efforts are ongoing to develop new drugs based on the structural framework of this compound. Its ability to selectively inhibit specific kinases makes it a valuable candidate for creating targeted therapies.

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study focusing on breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study demonstrated that the compound effectively inhibited the mTOR pathway, leading to increased apoptosis rates among the cancer cells.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated that it could mitigate cell death induced by oxidative stress through its action on the PI3K/AKT signaling pathway.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrido[3,4-d]pyrimidine scaffold has been extensively modified to optimize pharmacological properties. Below is a comparative analysis of key derivatives:

Substituent Effects on Kinase Inhibition
Compound Substituents/Modifications Target Kinase IC₅₀/EC₅₀ Key Findings Reference
Target Compound 2-Cyclopropyl Axl, ERK2 N/A High selectivity for Axl over Mer; avoids retinal toxicity in mice .
ZH-5 7-(2-Cyanoacetyl) ATR 11.34 nM Improved ATR inhibition vs. AZD6738 (6.50 nM) via polar group introduction .
SCH772984 Adenine mimetic + sulfoxide imine ERK1/2 <10 nM Binds three ERK pockets; used as a docking reference .
5,6-Methylene Derivative 5,6-Methylene bridge N/A N/A Synthetic precursor for tetrahydropteroic acid derivatives .
7-Benzyl Derivative 7-Benzyl N/A N/A Structural analog with unoptimized activity; used in fragment-based studies .

Key Observations :

  • The 2-cyclopropyl group in the target compound improves selectivity by reducing steric bulk, enabling precise interactions in Axl’s hydrophobic pockets .
  • Polar substituents (e.g., 2-cyanoacetyl in ZH-5) enhance ATR inhibition but may reduce cell permeability if overly hydrophilic .
Binding Affinity and Molecular Interactions
  • ERK2 Inhibition : Docking studies reveal that 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives bind ERK2’s adenine pocket, with substituents at the 2- and 7-positions critical for hydrogen bonding and hydrophobic interactions. The cyclopropyl group’s compact size allows deeper penetration into the ATP-binding cleft compared to bulkier groups (e.g., benzyl) .
  • Selectivity for Axl : The target compound’s selectivity over Mer is attributed to the cyclopropyl group’s fit into Axl’s unique hydrophobic cleft, avoiding steric clashes observed with dual inhibitors .

Biological Activity

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Formula : C10H13N3
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 1159882-43-5

This compound belongs to the class of pyrido[3,4-d]pyrimidines and is primarily recognized for its interactions with key cellular pathways.

The primary targets of this compound are:

  • mTOR Kinase : Involved in cell growth and proliferation.
  • PI3 Kinase : Plays a crucial role in cellular signaling pathways related to survival and metabolism.

Mode of Action

The compound inhibits the activity of mTOR and PI3 kinases, affecting several biochemical pathways:

  • PI3K/AKT/mTOR Pathway : This pathway is critical for cell survival and growth. Inhibition leads to decreased cell proliferation and increased apoptosis in various cancer cell lines.

Cellular Impact

Research indicates that this compound influences:

  • Cell Signaling : Modulates pathways that regulate gene expression and cellular metabolism.
  • Cell Proliferation : Demonstrated significant inhibitory effects on the growth of cancer cells in vitro.

Case Studies

  • Cancer Cell Lines : Studies have shown that this compound exhibits potent anti-proliferative effects on various cancer cell lines through its action on the mTOR pathway. The IC50 values for different cancer types have been documented in several studies .
  • Comparative Analysis : When compared with similar compounds such as 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, it has been noted that modifications to the cyclopropyl group can enhance biological activity significantly.

Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Inhibition of mTOR and PI3K leads to reduced cell survival in cancer models.
Enhanced anti-cancer activity when combined with other therapeutic agents targeting similar pathways.
Demonstrated efficacy in reducing tumor growth in xenograft models.

Synthesis and Preparation Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reaction : Involves ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines.
  • Subsequent Reactions : Treatment with trifluoromethanesulfonic anhydride followed by secondary amines to yield the final product.

Q & A

Basic: What are the recommended storage conditions to maintain the stability of 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine?

Answer:
Store the compound in a tightly sealed container under dry, well-ventilated conditions. Avoid exposure to moisture and extreme temperatures. Opened containers should be resealed carefully and stored upright to prevent leakage .

Storage Parameter Recommended Condition
Container TypeAirtight glass or polymer
EnvironmentDry, ventilated lab space
TemperatureRoom temperature (20–25°C)
Light ExposureProtect from direct light

Advanced: How can researchers address the lack of toxicological data for this compound in experimental design?

Answer:
When toxicological data is unavailable, adopt a precautionary approach:

  • In vitro assays : Use hepatocyte or cytotoxicity assays (e.g., MTT) to estimate acute toxicity thresholds.
  • In silico modeling : Apply tools like ProTox-II or ADMET predictors to extrapolate from structurally similar pyridopyrimidines .
  • Gradual scaling : Start with sub-milligram quantities in pilot studies, monitoring for unexpected reactivity .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:
Key techniques include:

  • NMR : Confirm cyclopropyl and tetrahydropyrido moieties via 1H^1H (δ 1.0–1.5 ppm for cyclopropyl) and 13C^{13}C NMR.
  • Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+^+).
  • X-ray Crystallography : Resolve stereochemistry (as demonstrated for analogs in ) .
Technique Critical Data Points
1H^1H NMRCyclopropyl protons (δ 1.0–1.5 ppm)
HPLC Purity≥95% (UV detection at 254 nm)
Melting PointNot reported; measure empirically

Advanced: How can synthetic routes be optimized to improve yields of this compound?

Answer:
Optimization strategies include:

  • Solvent Selection : Use acetonitrile (ACN) or THF for cyclization steps, as they enhance reaction homogeneity .
  • Catalysis : Introduce Pd(OAc)2_2 or NaH for regioselective substitutions (e.g., ).
  • Temperature Control : Gradual heating (0°C → RT) minimizes side reactions in multi-step syntheses .

Basic: What personal protective equipment (PPE) is required for safe handling?

Answer:
Mandatory PPE includes:

  • Gloves : Nitrile or neoprene, inspected prior to use.
  • Lab Coat : Flame-retardant, chemical-resistant material.
  • Eye Protection : Goggles for splash prevention .
  • Ventilation : Use fume hoods during weighing or synthesis.

Advanced: How can structural modifications enhance the compound’s solubility for biological assays?

Answer:

  • Polar Substituents : Introduce hydroxyl or amine groups at the 4-position (see for synthetic routes).
  • Salt Formation : Hydrochloride salts (as in ) improve aqueous solubility.
  • Co-solvents : Use DMSO/PBS mixtures (<5% DMSO) to avoid cytotoxicity .

Basic: What are common impurities encountered during synthesis, and how are they resolved?

Answer:

  • Byproducts : Unreacted cyclopropyl precursors or over-chlorinated intermediates.
  • Purification : Employ silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Replicate assays : Standardize protocols (e.g., MIC assays for antimicrobial studies).
  • Control Variables : Test under consistent pH, temperature, and cell lines.
  • SAR Analysis : Compare substituent effects (e.g., vs. 8) to identify activity determinants .

Basic: What disposal protocols should be followed for waste containing this compound?

Answer:

  • Chemical Waste : Collect in labeled containers for licensed disposal.
  • Decontamination : Neutralize spills with dry sand or inert absorbents before disposal .

Advanced: What mechanistic insights explain the cyclization efficiency in pyrido[3,4-d]pyrimidine synthesis?

Answer:

  • Nucleophilic Attack : Amines or thiols facilitate ring closure via nucleophilic substitution (e.g., ).
  • Catalytic Effects : NaH or Et3_3N promotes deprotonation, accelerating cyclization kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 2
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2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

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